N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide
Description
N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide is a complex organic compound with a unique structure that includes a dioxolane ring, a hydroxypropyl group, and a dimethoxy-methylbenzamide moiety
Properties
IUPAC Name |
N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10-13(20-2)6-11(7-14(10)21-3)16(19)17-12(9-18)8-15-22-4-5-23-15/h6-7,12,15,18H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQFJXBNVIEPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NC(CC2OCCO2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the dioxolane ring, followed by the introduction of the hydroxypropyl group. The final step involves the coupling of this intermediate with 3,5-dimethoxy-4-methylbenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the benzamide moiety can interact with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxybenzamide
- N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-4-methylbenzamide
Uniqueness
N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide is unique due to the presence of both the dioxolane ring and the dimethoxy-methylbenzamide moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
